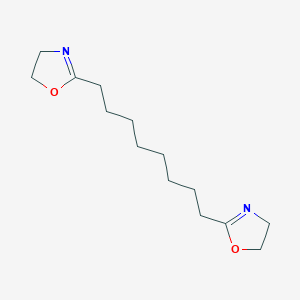
9-ethenyl-3,6-diiodo-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethenyl-3,6-diiodo-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic compound. Carbazole derivatives are known for their interesting photoconductive and optical properties, making them valuable in various industrial applications, particularly in electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethenyl-3,6-diiodo-9H-carbazole typically involves the iodination of carbazole derivatives. One common method involves the reaction of 9H-carbazole with iodine and potassium iodide in the presence of an oxidizing agent like potassium iodate. The reaction is carried out in acetic acid and water at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-ethenyl-3,6-diiodo-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms at positions 3 and 6 can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.
Polymerization: The ethenyl group allows for polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized carbazole derivatives, while polymerization can produce conductive polymers.
Scientific Research Applications
9-ethenyl-3,6-diiodo-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), sensors, and other electronic devices
Mechanism of Action
The mechanism of action of 9-ethenyl-3,6-diiodo-9H-carbazole involves its ability to interact with various molecular targets and pathways. For instance, in OLEDs, it can serve as a source of electrons to create exciplexes, which function as either an emitting layer or a host material. Its photoconductive properties are attributed to the presence of iodine atoms, which enhance its ability to absorb and emit light.
Comparison with Similar Compounds
Similar Compounds
- 3,6-diiodo-9-ethyl-9H-carbazole
- 9-benzyl-3,6-diiodo-9H-carbazole
- 3,3’-bi-9H-carbazole, 6,6’-diiodo-9,9’-diphenyl-
Uniqueness
9-ethenyl-3,6-diiodo-9H-carbazole is unique due to the presence of the ethenyl group, which allows for polymerization and the formation of conductive polymers. This distinguishes it from other carbazole derivatives that may not have the same polymerization capabilities .
Properties
CAS No. |
50698-52-7 |
|---|---|
Molecular Formula |
C14H9I2N |
Molecular Weight |
445.04 g/mol |
IUPAC Name |
9-ethenyl-3,6-diiodocarbazole |
InChI |
InChI=1S/C14H9I2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h2-8H,1H2 |
InChI Key |
XLEJWTBBULNGEY-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





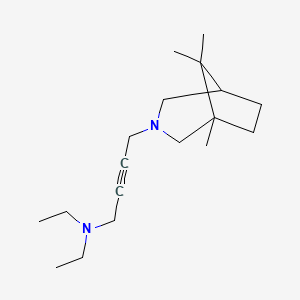

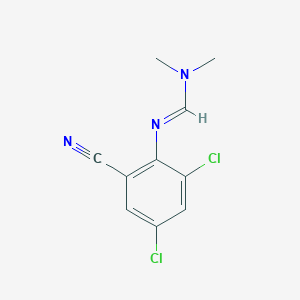


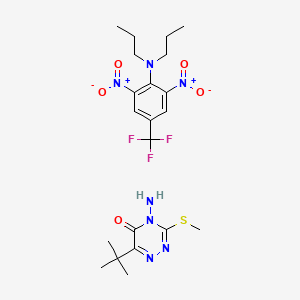

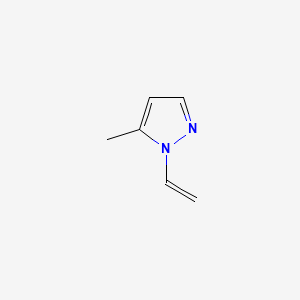
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
